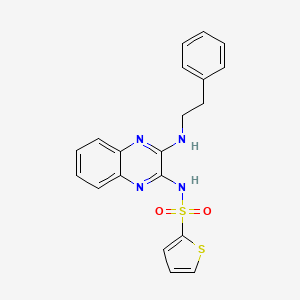
1-((Benzyloxy)carbonyl)-3-methylpiperidine-2-carboxylic acid
Overview
Description
“1-((Benzyloxy)carbonyl)-3-methylpiperidine-2-carboxylic acid” is a chemical compound with the molecular formula C14H17NO4 and a molecular weight of 263.29 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H17NO4/c16-13(17)12-7-4-8-15(9-12)14(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Chemical Reactions Analysis
Carboxylic acids, like the one in this compound, can undergo a variety of reactions. They can react with Thionyl Chloride (SOCl2) to form acid chlorides . They can also react with alcohols to form esters in a process called Fischer esterification . Additionally, they can react with amines to form amides .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 263.29 . The InChI code for this compound is 1S/C14H17NO4/c16-13(17)12-7-4-8-15(9-12)14(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,16,17) .Scientific Research Applications
Biologically Active Compounds of Plants
Natural carboxylic acids derived from plants, such as 1-((Benzyloxy)carbonyl)-3-methylpiperidine-2-carboxylic acid, possess significant biological activity. The structure-related activities, including antioxidant, antimicrobial, and cytotoxic effects, are deeply influenced by the specific structural features of these compounds. For instance, compounds like rosmarinic acid have demonstrated high antioxidant activity, while others like caffeic acid and cinnamic acid show notable antimicrobial properties. These activities suggest potential applications in developing natural preservatives and therapeutic agents (Godlewska-Żyłkiewicz et al., 2020).
Understanding Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including derivatives of 1-((Benzyloxy)carbonyl)-3-methylpiperidine-2-carboxylic acid, play a critical role in biotechnological processes. Their potential as biorenewable chemicals and their inhibitory effects on microbes like Escherichia coli and Saccharomyces cerevisiae are of significant interest. Understanding the mechanisms behind these effects can lead to the development of more robust microbial strains for industrial applications, highlighting the importance of carboxylic acids in biotechnology (Jarboe et al., 2013).
Carboxylic Acids in Environmental Remediation
The role of carboxylic acids in environmental remediation, particularly in the reduction of toxic chromium species, underscores their utility in treating contaminated water and sites. The efficiency and potential of carboxylic acid-mediated processes for environmental cleanup have been reviewed, indicating a promising avenue for using carboxylic acids, including 1-((Benzyloxy)carbonyl)-3-methylpiperidine-2-carboxylic acid derivatives, in mitigating pollution (Jiang et al., 2019).
Reactive Extraction of Carboxylic Acids
The review on reactive extraction of carboxylic acids using organic solvents and supercritical fluids presents a comprehensive look at the separation techniques for carboxylic acids from aqueous solutions. This method's efficiency, particularly when utilizing supercritical CO2, points to the environmentally friendly and economical potential of extracting carboxylic acids, including derivatives of 1-((Benzyloxy)carbonyl)-3-methylpiperidine-2-carboxylic acid, from industrial effluents (Djas & Henczka, 2018).
Safety and Hazards
This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to rinse with plenty of water .
Mechanism of Action
Mode of Action
It’s known that carbonyl compounds can undergo nucleophilic addition . The carbonyl group in the compound might be attacked by a nucleophile, leading to the formation of a carbinolamine, an unstable tetrahedral intermediate . This intermediate then loses water in a general acid-catalyzed reaction to form a protonated imine .
Biochemical Pathways
It’s worth noting that carbonyl compounds play a crucial role in many biochemical pathways . They can participate in reactions such as the Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
The compound’s pharmacokinetic properties, such as absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance, are crucial for understanding its bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-((Benzyloxy)carbonyl)-3-methylpiperidine-2-carboxylic acid. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets. For instance, the compound’s reactivity might be influenced by the presence of transition metals, as seen in the Suzuki–Miyaura coupling reaction .
properties
IUPAC Name |
3-methyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-11-6-5-9-16(13(11)14(17)18)15(19)20-10-12-7-3-2-4-8-12/h2-4,7-8,11,13H,5-6,9-10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLKKUUMSBCHLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((Benzyloxy)carbonyl)-3-methylpiperidine-2-carboxylic acid | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


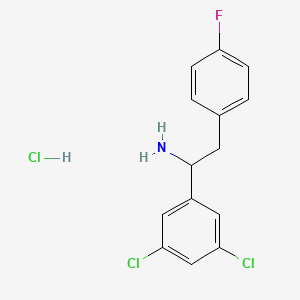
![Methyl 2-[(1,5-dimethylpyrazol-4-yl)amino]acetate](/img/structure/B2831437.png)
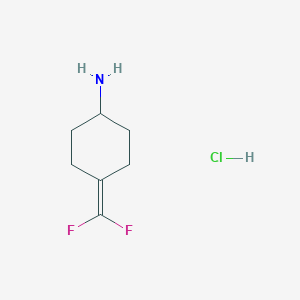
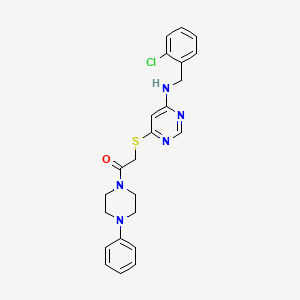
![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2831440.png)
![7-methyl-4-oxo-N-(m-tolyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2831442.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-N,2-dimethyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2831444.png)
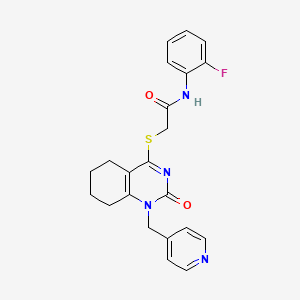
![N,N-Dimethyl-2-azaspiro[3.3]heptan-6-amine;dihydrochloride](/img/structure/B2831446.png)

![8-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2831448.png)
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2831449.png)
![4-methoxy-N'-{[(3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepin-1-yl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B2831450.png)
